molecular formula C26H26N2O2S B2591535 (Z)-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile CAS No. 329909-69-5

(Z)-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile

Cat. No.: B2591535
CAS No.: 329909-69-5
M. Wt: 430.57
InChI Key: NOWYLIOCAIBKMQ-HMAPJEAMSA-N
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Description

(Z)-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C26H26N2O2S and its molecular weight is 430.57. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound has been utilized in various chemical syntheses and structural analyses. For instance, its derivatives were reduced with lithium aluminum hydride to yield (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, with their structures confirmed by X-ray diffraction analysis (Frolov et al., 2005). Moreover, the synthesis of the E isomer and the crystal structures of both E and Z isomers of a related compound were explored, highlighting the versatility of these molecules in structural chemistry (Shinkre et al., 2008).

Photophysical Properties and Applications

The compound and its analogs have been studied for their photophysical properties. New fluorescent thiazoles based on the 3-aryl-2-(thiazol-2-yl)acrylonitrile core were synthesized, and their photophysical properties were examined, revealing a range of fluorescent colors and multifunctional properties. These thiazoles exhibited good emission in solid and suspension phases, significant positive solvatochromism, and tunable color and intensity, potentially useful in optical devices and sensors (Eltyshev et al., 2021). Furthermore, donor-acceptor substituted thiophene dyes, including analogs of this compound, were designed for nonlinear optical limiting, showing promise in protecting human eyes, optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018).

Biological and Medical Research

In the biological and medical realm, these compounds have shown potential. Certain derivatives were found to have significant anti-arrhythmic activity, indicating a possible application in treating heart rhythm disorders (Abdel‐Aziz et al., 2009). Additionally, some acrylonitriles substituted with triazoles or benzimidazoles showed in vitro cytotoxic potency against various cancer cell lines, suggesting potential use in cancer therapy (Sa̧czewski et al., 2004).

Optical and Material Science Applications

These compounds also have applications in material science. For example, they were used in the synthesis of novel thiophenylacrylonitrile derivatives with bis-diarylacrylonitrile units, showing good thermal stability and photoluminescent properties, making them suitable for material science applications, such as in organic light-emitting diodes (OLEDs) (Xu et al., 2012).

Sensing Applications

Moreover, derivatives of this compound were investigated as fluorescent chemosensors for cyanide anions, demonstrating the compound's potential in environmental monitoring and chemical sensing (Nagamani et al., 2020).

Properties

IUPAC Name

(Z)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-29-23-12-13-25(30-2)21(15-23)14-22(16-27)26-28-24(17-31-26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h8-15,17-18H,3-7H2,1-2H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWYLIOCAIBKMQ-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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